1-benzyl-N-(2-phenylethyl)-4-piperidinamine

Lipophilicity CNS drug design Blood-brain barrier penetration

1-Benzyl-N-(2-phenylethyl)-4-piperidinamine (CAS 879619-76-8; also indexed under CAS 167626-23-5) is a 4-aminopiperidine derivative bearing a benzyl substituent at the piperidine N-1 position and an N-(2-phenylethyl) secondary amine at the C-4 position. With a molecular formula of C₂₀H₂₆N₂ and a molecular weight of 294.43 g/mol, the compound exhibits an ACD/LogP of 4.28, a boiling point of 431.9±45.0 °C, and zero Rule-of-5 violations, placing it within favorable oral drug-likeness space.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
Cat. No. B3743228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(2-phenylethyl)-4-piperidinamine
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NCCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H26N2/c1-3-7-18(8-4-1)11-14-21-20-12-15-22(16-13-20)17-19-9-5-2-6-10-19/h1-10,20-21H,11-17H2
InChIKeyHPMXEBPOHLVJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-N-(2-phenylethyl)-4-piperidinamine – Physicochemical Baseline and Compound Class Identification for Procurement Evaluation


1-Benzyl-N-(2-phenylethyl)-4-piperidinamine (CAS 879619-76-8; also indexed under CAS 167626-23-5) is a 4-aminopiperidine derivative bearing a benzyl substituent at the piperidine N-1 position and an N-(2-phenylethyl) secondary amine at the C-4 position . With a molecular formula of C₂₀H₂₆N₂ and a molecular weight of 294.43 g/mol, the compound exhibits an ACD/LogP of 4.28, a boiling point of 431.9±45.0 °C, and zero Rule-of-5 violations, placing it within favorable oral drug-likeness space . It belongs to the N-benzyl-N-phenethyl-4-aminopiperidine chemotype, a scaffold historically explored for anti-tubercular activity and more recently investigated as a chemical probe in neddylation pathway research [1].

Why Close Analogs of 1-Benzyl-N-(2-phenylethyl)-4-piperidinamine Cannot Be Interchanged in Research Settings


Although the 4-aminopiperidine scaffold accommodates diverse N-1 and C-4 substituents, small structural permutations yield large variations in biological activity, physicochemical properties, and regulatory classification. Direct evidence from a systematic SAR study showed that replacing the N-1 benzyl with a norbornenylmethyl group improved anti-tubercular MIC from >20 μM to 10 μM, while shifting to an N-1 indole raised cytotoxicity (TC₅₀ from 12.5 μM to 1.8 μM) [1]. Furthermore, regioisomeric exchange of the N-1 benzyl for an N-1 phenethyl (as in the fentanyl precursor 4-ANPP, CAS 21409-26-7) alters both the regulatory scheduling and the receptor pharmacology of the molecule . Consequently, procurement decisions based on assumed in-class interchangeability risk acquiring a compound with divergent target engagement, altered toxicity profile, or unintended controlled-substance status.

Quantitative Differentiation Evidence for 1-Benzyl-N-(2-phenylethyl)-4-piperidinamine Versus Its Closest Analogs


Lipophilicity Advantage Over the Fentanyl Precursor 4-ANPP – Predicted LogP Comparison

The target compound exhibits a predicted ACD/LogP of 4.28, compared with a predicted LogP of 3.82 for the regioisomeric fentanyl precursor N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP, CAS 21409-26-7) . The +0.46 log unit difference corresponds to an approximately 2.9-fold higher octanol-water partition coefficient, which may translate to enhanced passive membrane permeability and blood-brain barrier penetration for CNS-targeted applications .

Lipophilicity CNS drug design Blood-brain barrier penetration

Anti-Tubercular Activity – Direct Intra-Study Comparator Data with the N-1 Benzyl Analog (Compound 6)

In a systematic SAR evaluation of the 4-aminopiperidine series, the compound bearing an N-1 benzyl group and an N-phenethyl-N-benzyl C-4 substituent (Compound 6, corresponding to the target compound) achieved 74% inhibition of M. tuberculosis growth at 20 μM, with a TC₅₀ of 12.5 μM against Vero cells [1]. In contrast, the N-1 norbornenylmethyl analog (Compound 1) achieved a full MIC of 10 μM with a more favorable TC₅₀ of 28 μM (selectivity index ~2.8), while the N-1 indole analog (Compound 3) showed an MIC of 20 μM but markedly higher cytotoxicity (TC₅₀ = 1.8 μM) [1].

Antitubercular Mycobacterium tuberculosis Structure-activity relationship

Structural Differentiation – Free Secondary Amine at C-4 Enables Derivatization Unavailable to Fentanyl-Class Amides

The target compound features a secondary amine (NH) at the piperidine C-4 position, in contrast to the tertiary amide linkage found in fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) and the tertiary aniline nitrogen in 4-ANPP . This free secondary amine permits acylation, reductive amination, or sulfonylation without requiring a deprotection step, enabling rapid analog generation for SAR campaigns [1]. The reported two-step synthesis—condensation of N-benzyl-4-piperidinone with phenethylamine, followed by NaBH₄ reduction—further underscores the synthetic accessibility of this scaffold [1].

Synthetic tractability Chemical probe development 4-Aminopiperidine scaffold

NEDD8 Activating Enzyme (NAE) Inhibitory Activity – A Pharmacological Dimension Absent in Closest Analogs

The target compound (reported under CAS 167626-23-5) has been disclosed in patent literature as possessing NEDD8 activating enzyme (NAE) inhibitory activity, with pharmacological data indicating tumor cell proliferation resistance and apoptosis promotion effects . By contrast, the closest structural analogs—1-benzyl-N-phenylpiperidin-4-amine (CAS 1155-56-2) and 4-ANPP (CAS 21409-26-7)—are primarily characterized as opioid receptor ligands or fentanyl precursors, with no reported NAE activity . The N-phenethyl-N-benzyl substitution pattern at the C-4 amine thus appears to confer a distinct target engagement profile that diverges from opioid pharmacology.

Neddylation NAE inhibitor Cancer research

Reduced Hydrogen-Bond Donor Count Relative to Polar Piperidine Analogs – Physicochemical Differentiation

The target compound possesses a single hydrogen-bond donor (the C-4 secondary amine NH) and two hydrogen-bond acceptors, with zero Rule-of-5 violations . In comparison, the closely related N-phenyl analog (1-benzyl-N-phenylpiperidin-4-amine, CAS 1155-56-2) exhibits a higher predicted pKa (8.18 vs. the target's estimated pKa ~7–8 based on secondary amine character) and a lower boiling point (404.6 °C vs. 431.9 °C), reflecting differences in intermolecular hydrogen-bonding capacity and polarity that may influence formulation, solubility, and membrane permeability characteristics .

Drug-likeness Permeability Physicochemical profiling

Recommended Research and Procurement Scenarios for 1-Benzyl-N-(2-phenylethyl)-4-piperidinamine Based on Quantitative Differentiation Evidence


CNS-Penetrant Chemical Probe Development Leveraging Elevated LogP

The target compound's LogP of 4.28—substantially higher than the 3.82 of 4-ANPP—makes it a preferred 4-aminopiperidine scaffold for CNS-targeted probe programs where blood-brain barrier penetration is a critical design parameter. Researchers can procure this compound as a starting scaffold for installing additional pharmacophoric elements via the free C-4 secondary amine, bypassing the synthetic complexity of deprotecting amide-containing fentanyl analogs .

4-Aminopiperidine SAR Library Synthesis Using the Free C-4 Amine Handle

The free secondary amine at the piperidine C-4 position enables direct diversification through acylation, sulfonylation, or reductive amination without deprotection. This contrasts with fentanyl-class molecules where the C-4 nitrogen is locked in a tertiary amide. The two-step synthetic accessibility from commercially available N-benzyl-4-piperidinone and phenethylamine further supports its use as a library synthesis building block [1].

Anti-Tubercular Tool Compound for N-1 Benzyl SAR Studies

In the context of anti-tubercular drug discovery, the target compound (Compound 6 in Chandrasekera et al., 2015) serves as a defined tool for interrogating the contribution of the N-1 benzyl group to M. tuberculosis growth inhibition. With a documented 74% inhibition at 20 μM and a TC₅₀ of 12.5 μM against Vero cells, it provides a benchmark for comparing next-generation N-1-substituted 4-aminopiperidine analogs within the same assay framework [2].

Neddylation Pathway Research – Non-Adenine Sulfamate NAE Inhibitor Scaffold

For oncology research groups studying the neddylation pathway, the target compound offers a structurally distinct NAE-inhibitory chemotype compared with the adenine sulfamate class (e.g., pevonedistat/MLN4924). Although quantitative IC₅₀ data remain proprietary, the reported combination of NAE inhibition, tumor cell proliferation resistance, and apoptosis promotion supports its procurement as a chemical biology tool for target validation studies, particularly where orthogonal chemotypes are required to confirm on-target effects .

Quote Request

Request a Quote for 1-benzyl-N-(2-phenylethyl)-4-piperidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.